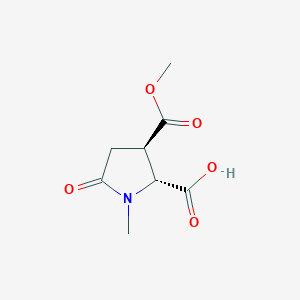

rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylicacid,trans

Description

This compound is a chiral pyrrolidine derivative characterized by a 5-oxopyrrolidine core substituted with a methyl group at position 1 and a methoxycarbonyl group at position 3. The trans configuration of its stereocenters (2R,3R) and the presence of functional groups like the carboxylic acid and ester moieties make it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its CAS number is 1782356-12-0, and it is cataloged as a chiral building block in specialized chemical repositories .

Properties

IUPAC Name |

(2R,3R)-3-methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-9-5(10)3-4(8(13)14-2)6(9)7(11)12/h4,6H,3H2,1-2H3,(H,11,12)/t4-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSGSSXYPHAXCA-INEUFUBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@@H](CC1=O)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of Substituents: The methoxycarbonyl group can be introduced via esterification reactions, while the methyl group can be added through alkylation reactions.

Final Functionalization: The carboxylic acid group is typically introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key pyrrolidine derivatives is summarized below:

Key Observations :

- The methoxycarbonyl group at position 3 enhances electrophilicity, making it reactive toward nucleophiles.

- Stability : Unlike the acetylated analog in , the target compound’s methyl group may confer greater hydrolytic stability.

- Chirality : All listed compounds are chiral, but the trans configuration in the target compound and its analogs (e.g., ) influences their stereoselective interactions in biological systems.

Biological Activity

The compound rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, trans, is a derivative of 5-oxopyrrolidine and has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity associated with this compound based on recent research findings.

- Molecular Formula : C₆H₉NO₃

- Molecular Weight : 201.1766 g/mol

- LogD : -4.617

- LogP : -1.14

- Hydrogen Bond Acceptors (HBA) : 4

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In a study utilizing the A549 human lung adenocarcinoma model, various 5-oxopyrrolidine derivatives were assessed for their cytotoxic effects compared to cisplatin, a standard chemotherapy drug. The results indicated that certain compounds, including those similar to rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, demonstrated structure-dependent anticancer activity:

| Compound | Viability Reduction (%) | Comparison to Cisplatin |

|---|---|---|

| Compound A | 66% | Less effective than cisplatin |

| Compound B | 63.4% | Comparable to cisplatin |

| rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | TBD | TBD |

The study highlighted that compounds with free amino groups showed more potent anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid have also been evaluated against multidrug-resistant pathogens. In vitro studies demonstrated effectiveness against various strains, including:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

The compound exhibited promising results in inhibiting the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of 5-oxopyrrolidine derivatives:

-

Anticancer Study :

- Focused on A549 cells treated with rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine derivatives.

- Results indicated a significant reduction in cell viability at concentrations around 100 µM over 24 hours compared to untreated controls.

-

Antimicrobial Screening :

- Compounds were tested against a panel of resistant bacteria.

- The results showed that specific structural modifications enhanced activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic: What synthetic methodologies are recommended for preparing rac-(2R,3R)-3-(methoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous pyrrolidinone derivatives are synthesized via condensation reactions between amino phenols and dicarboxylic acids, followed by esterification and purification steps (e.g., NaOH acidification and recrystallization) . Key steps include:

- Cyclization : Reaction of a primary amine (e.g., 2-amino-4-methylphenol) with itaconic acid under reflux.

- Esterification : Use of methanol and catalytic sulfuric acid to convert the carboxylic acid to its methyl ester.

- Purification : Sequential filtration and pH-controlled precipitation to isolate the target compound.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Structural elucidation relies on:

- ¹H/¹³C NMR : To confirm substituent positions, stereochemistry, and ring conformation .

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 5-oxo and methoxycarbonyl groups) .

- X-ray crystallography : Resolves absolute stereochemistry and molecular packing, particularly for resolving racemic mixtures .

Advanced: How can enantiomers of this racemic compound be resolved for stereochemical studies?

Enantiomer separation requires chiral chromatography (e.g., chiral HPLC or SFC) using polysaccharide-based columns. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers. Crystallographic data (e.g., Flack parameter analysis) is essential to validate stereochemical assignments .

Advanced: What experimental strategies are used to investigate its interactions with biological targets?

- Molecular docking : Predicts binding modes with enzymes or receptors, guided by X-ray structures of target proteins .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.

- Enzymatic assays : Measures inhibition constants (e.g., IC₅₀) using substrate analogs .

Advanced: How should researchers address contradictions in stereochemical assignments between NMR and crystallographic data?

Reconcile discrepancies by:

- Overlay analysis : Compare NMR-derived structures with X-ray coordinates.

- DFT calculations : Optimize geometries and simulate NMR chemical shifts to match experimental data.

- VCD/ROA spectroscopy : Chiroptical methods validate absolute configurations .

Basic: What impurities commonly arise during synthesis, and how are they characterized?

Common impurities include:

- Unreacted intermediates : Detected via HPLC-MS.

- Diastereomers : Identified by chiral chromatography.

- Oxidation byproducts : Characterized using LC-UV and HRMS.

Purification involves recrystallization or preparative TLC .

Advanced: How do computational methods aid in predicting the compound’s reactivity?

- DFT/MD simulations : Model reaction pathways (e.g., ester hydrolysis or ring-opening).

- pKa prediction : Estimates protonation states under physiological conditions.

- ADMET profiling : Predicts metabolic stability and toxicity .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Temperature sensitivity : Store at –20°C to prevent degradation.

- Light sensitivity : Amber vials reduce photolytic decomposition.

- pH-dependent hydrolysis : Avoid aqueous solutions at extreme pH. Stability is monitored via accelerated stability testing (40°C/75% RH) .

Advanced: How can derivatives be designed to enhance bioactivity while retaining the pyrrolidinone core?

- Side-chain modifications : Introduce heterocycles (e.g., pyrazole) via hydrazide condensation .

- Bioisosteric replacement : Substitute methoxycarbonyl with trifluoromethyl or sulfonamide groups.

- Prodrug strategies : Esterify carboxylic acid to improve membrane permeability .

Advanced: What validation criteria ensure reproducibility of synthetic routes?

- Critical process parameters (CPPs) : Document reaction temperature, solvent purity, and catalyst loading.

- Quality by Design (QbD) : Use DOE to optimize yields and purity.

- Batch-to-batch consistency : Validate via NMR, HPLC, and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.